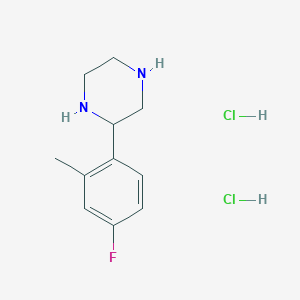
2-(Bromomethyl)-1-chloro-3-methoxybenzene
Übersicht
Beschreibung
2-(Bromomethyl)-1-chloro-3-methoxybenzene, also known as 2-Bromo-3-chloro-4-methoxybenzene, is an organochlorine compound that has been studied for its potential uses in the scientific research field. It is a colorless solid with a melting point of 85°C, and is insoluble in water. It is a highly reactive compound and is used as a building block in organic synthesis. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis of Sterically Hindered Compounds
- The preparation of sterically hindered bromobenzene derivatives, like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, for stabilizing low-coordinate phosphorus compounds and creating cyclization products like 1-chloro-2,1-oxaphosphaindan is an application of bromomethyl methoxybenzene compounds (Yoshifuji, Kamijo, & Toyota, 1993).
Polymer Synthesis
- Bromomethyl methoxybenzene compounds serve as monomers in polymer synthesis. For example, 1,4-bis(bromomethyl)-2-(2′-ethylhexyloxy)-5-methoxybenzene has been used as a monomer for poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene], showing high yields and molecular weights (Sanford et al., 1999).
Electron Acceptors in Solar Cells
- The synthesis of methoxybenzene derivatives like 2-methoxy-(5,8)-dihydronaphthyl-PCBM for use as electron acceptors in polymer solar cells. This derivative shows improved photovoltaic performance compared to traditional PCBM (Jin et al., 2016).
Organohalogens in Environmental Analysis
- Analysis of environmental samples for organohalogens such as bromochloromethoxybenzenes, indicating their mixed biogenic and anthropogenic origins in the marine troposphere (Führer & Ballschmiter, 1998).
Synthesis of Hyperbranched Polyethers
- The use of bromomethyl dihydroxybenzene derivatives for the one-pot synthesis of hyperbranched polyethers, which show a combination of O-alkylation and C-alkylation during polymerization (Uhrich et al., 1992).
Study of Aromatic Ethers in Disinfection Byproducts
- Researching the reactivity of free chlorine constituents (Cl₂, Cl₂O, and HOCl) toward aromatic ethers like methoxybenzenes in the context of disinfection byproducts in water treatment (Sivey & Roberts, 2012).
Halogenation Reactions in Organic Synthesis
- The utilization of 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene (halo = bromo and chloro) compounds in various halogenation reactions, serving as scaffolds for molecular receptors in organic synthesis (Wallace et al., 2005).
Wirkmechanismus
The mechanism of action of a compound depends on its structure and the type of reaction it undergoes. For example, in the autopolymerization of 2-bromo-3-methoxythiophene, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .
Safety and Hazards
Zukünftige Richtungen
The future directions in the field of bromomethyl compounds could involve the development of safer and more sustainable methods for their synthesis and use . Additionally, these compounds could find potential applications in various fields such as pharmaceuticals, agrochemicals, and materials industries .
Eigenschaften
IUPAC Name |
2-(bromomethyl)-1-chloro-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMKGCZRSUSPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624851 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83781-95-7 | |
| Record name | 2-(Bromomethyl)-1-chloro-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50624851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)


